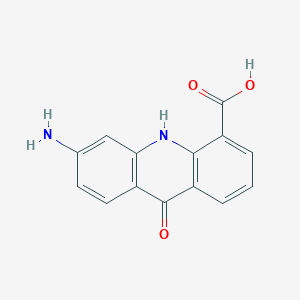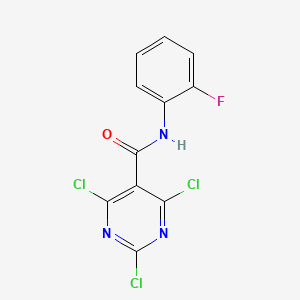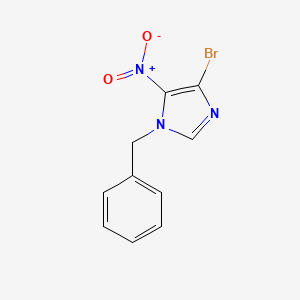
5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to handle the reagents and control the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)pyridin-3-ylboronic acid: Shares the trifluoromethyl-substituted pyridine ring but lacks the bromomethyl group.
6-(Bromomethyl)pyridin-3-ylmethanol: Contains a bromomethyl group but differs in the substitution pattern on the pyridine ring.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: A structurally related compound with different functional groups and applications.
Uniqueness
5-(Bromomethyl)-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C12H8BrF3N2O |
|---|---|
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]oxypyridine |
InChI |
InChI=1S/C12H8BrF3N2O/c13-5-8-1-4-11(18-6-8)19-9-2-3-10(17-7-9)12(14,15)16/h1-4,6-7H,5H2 |
InChI-Schlüssel |
BYCQPVJDZBUIEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CBr)OC2=CN=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


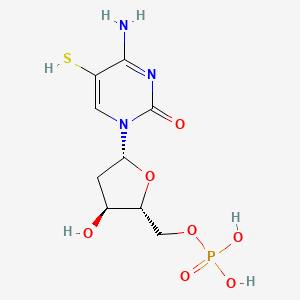
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
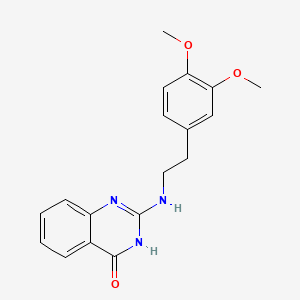

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


